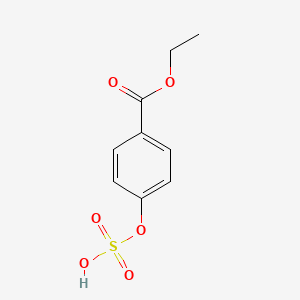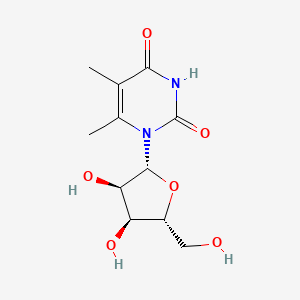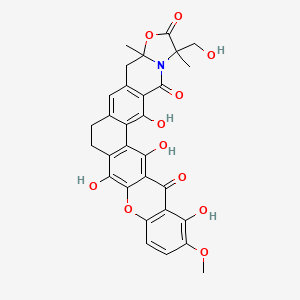
Citreamicin epsilon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citreamicin epsilon is a natural product found in Streptomyces caelestis and Streptomyces vinaceus with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Citreamicin epsilon demonstrates potent activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MDRSA). It is particularly effective, with minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against various resistant strains. These findings were a result of studies conducted using extracts from Streptomyces vinaceus, further analyzed through chromatography, NMR, and mass spectroscopy techniques (Hopp et al., 2008).
Antitumor Effects
Citreamicin epsilon has shown significant potential as an antitumor agent. In a cytotoxicology study, its two diastereomers, citreamicin epsilon A and B, exhibited different apoptotic effects on PtK2 cells. The study utilized iTRAQ-based quantitative proteomic analysis to explore the mechanism of cytotoxicity, highlighting the role of the nuclear transcription factor κB (NF-κB) pathway in the process (Liu et al., 2020).
Induction of Apoptosis in Cancer Cells
Further research on citreamicin epsilon revealed its potency in inducing apoptosis in cancer cells, specifically HeLa (cervical cancer) and HepG2 (hepatic carcinoma) cells. The apoptosis was confirmed to occur via the activation of caspase-3 and was associated with an increase in reactive oxygen species (ROS) within the cells (Liu et al., 2013).
Antifungal Activity
Citreamicin epsilon also possesses significant antifungal properties. Its genome-based analysis in Streptomyces caelestis revealed its effectiveness against plant pathogenic fungi. The study identified a citreamicin gene cluster responsible for its biosynthesis, underlining its role in inhibiting fungal growth (Liu et al., 2019).
Eigenschaften
Produktname |
Citreamicin epsilon |
|---|---|
Molekularformel |
C30H25NO11 |
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
3,18,25,29-tetrahydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,18,21(26),22,24,28-nonaene-5,8,27-trione |
InChI |
InChI=1S/C30H25NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h6-8,32-36H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
FJAZFAHKUIAABK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3=C(C(=C4C(=C3)CCC5=C4C(=C6C(=C5O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)O)C(=O)N1C(C(=O)O2)(C)CO |
Synonyme |
citreamicin epsilon |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



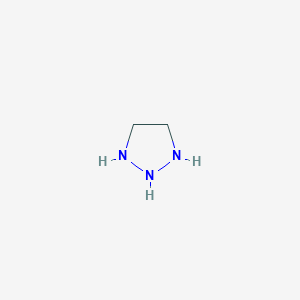
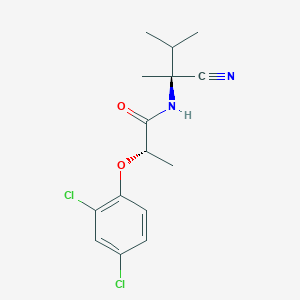
![[(2~{R},3~{R},4~{R},5~{S},6~{S})-2-[[(1~{R},3~{S},5~{S},8~{R},9~{S},10~{R},11~{R},13~{R},14~{S},17~{R})-10-(hydroxymethyl)-13-methyl-1,5,11,14-tetrakis(oxidanyl)-17-(5-oxidanylidene-2~{H}-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1~{H}-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyl-3,5-bis(oxidanyl)oxan-4-yl] anthracene-9-carboxylate](/img/structure/B1262333.png)
![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
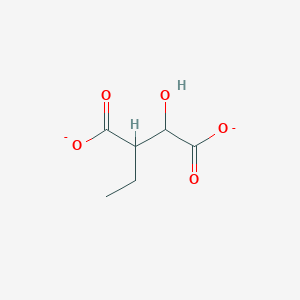
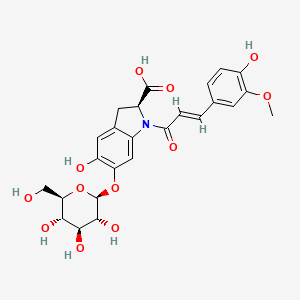
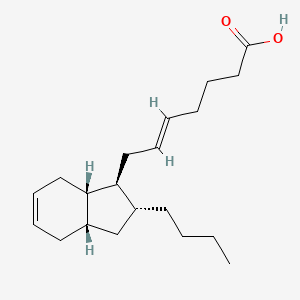
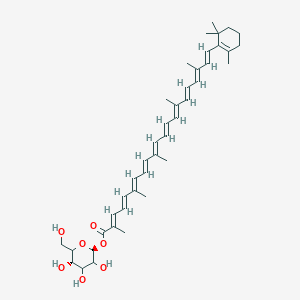
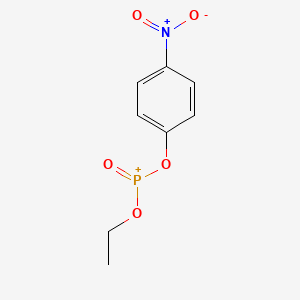
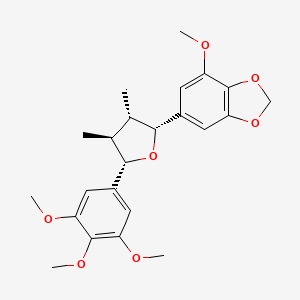
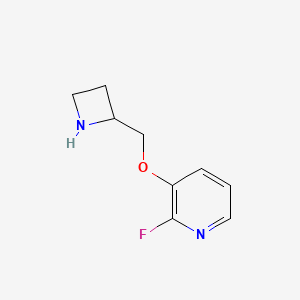
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)
